Mycophenolic acid IV
Overview
Description
Mycophenolic acid is an immunosuppressant medication primarily used to prevent rejection following organ transplantation and to treat autoimmune conditions such as Crohn’s disease and lupus . It can be administered orally or intravenously. Mycophenolic acid is the active form of the prodrug mycophenolate mofetil, which is hydrolyzed in vivo to produce the pharmacologically active compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mycophenolic acid is synthesized through a series of chemical reactions starting from simple organic compounds. The synthesis involves the formation of a benzofuran ring system, followed by the introduction of various functional groups to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, mycophenolic acid is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation. The production methods are designed to maximize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: Mycophenolic acid undergoes various chemical reactions, including:
Oxidation: Mycophenolic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in mycophenolic acid.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions include controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of mycophenolic acid, which may have different pharmacological properties and applications .
Scientific Research Applications
Mycophenolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: Mycophenolic acid is used to investigate cellular processes and pathways, particularly those related to immune function.
Medicine: It is widely used in clinical research to develop new immunosuppressive therapies and to study autoimmune diseases.
Industry: Mycophenolic acid is used in the pharmaceutical industry to produce immunosuppressive drugs for organ transplantation and autoimmune disease treatment
Mechanism of Action
Mycophenolic acid exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By blocking this pathway, mycophenolic acid prevents the proliferation of T and B lymphocytes, which are essential for immune responses. This inhibition leads to immunosuppression, making mycophenolic acid effective in preventing organ rejection and treating autoimmune diseases .
Comparison with Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Azathioprine: Another immunosuppressant used in organ transplantation and autoimmune disease treatment.
Methotrexate: An immunosuppressant and chemotherapeutic agent used in various medical conditions.
Uniqueness: Mycophenolic acid is unique due to its specific mechanism of action, targeting IMPDH and selectively inhibiting lymphocyte proliferation. This specificity provides a distinct advantage over other immunosuppressants, which may have broader and less targeted effects .
Properties
IUPAC Name |
(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-13(6-5-7-14(2)9-11-18(23)24)8-10-16-20(25)19-17(12-28-22(19)26)15(3)21(16)27-4/h7-8,25H,5-6,9-12H2,1-4H3,(H,23,24)/b13-8+,14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCNVRPGPHOAR-CCLLZULESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345693 | |
Record name | Mycophenolic acid IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74838-16-7 | |
Record name | Mycophenolic acid IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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